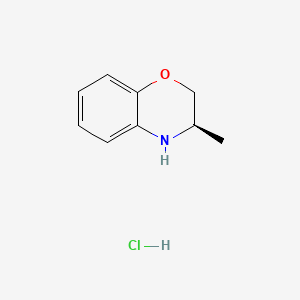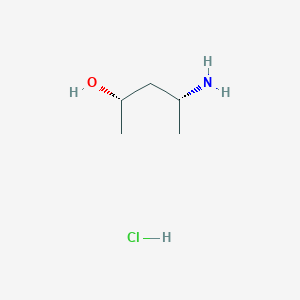
4-((3-Methoxyphenyl)thio)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Methoxyphenyl)thio)pentan-2-one is an organic compound that belongs to the class of thioethers It features a methoxyphenyl group attached to a pentanone backbone via a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methoxyphenyl)thio)pentan-2-one typically involves the reaction of 3-methoxythiophenol with a suitable pentanone derivative under controlled conditions. One common method is the nucleophilic substitution reaction where 3-methoxythiophenol reacts with 2-bromopentanone in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and chromatography would be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
4-((3-Methoxyphenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
4-((3-Methoxyphenyl)thio)pentan-2-one has several applications in scientific research:
作用機序
The mechanism of action of 4-((3-Methoxyphenyl)thio)pentan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the sulfur atom, allowing it to participate in nucleophilic addition and substitution reactions . It may also interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .
類似化合物との比較
Similar Compounds
- 4-((4-Methoxyphenyl)thio)butan-2-one
- 4-((3-Methylphenyl)thio)pentan-2-one
- 4-((3-Methoxyphenyl)thio)hexan-2-one
Uniqueness
4-((3-Methoxyphenyl)thio)pentan-2-one is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the pentanone backbone. These structural elements confer distinct chemical reactivity and potential biological activity compared to similar compounds .
特性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
4-(3-methoxyphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-9(13)7-10(2)15-12-6-4-5-11(8-12)14-3/h4-6,8,10H,7H2,1-3H3 |
InChIキー |
TXRMKQVXRHAGNX-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C)SC1=CC=CC(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


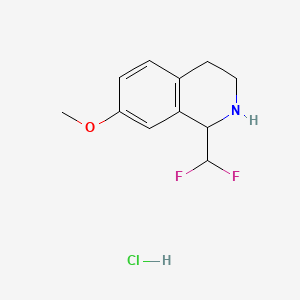
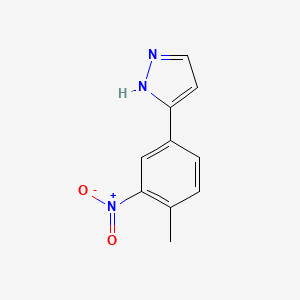
![hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione](/img/structure/B13495734.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)
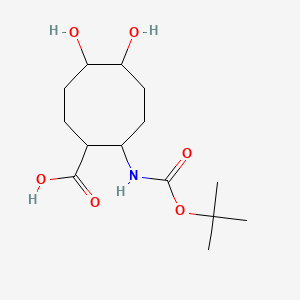
![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
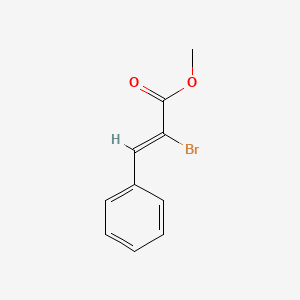
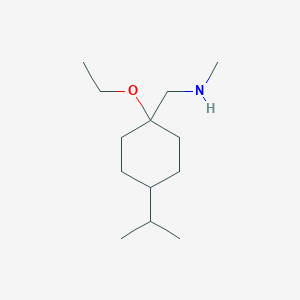
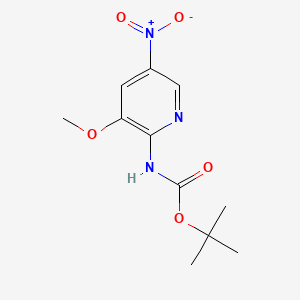
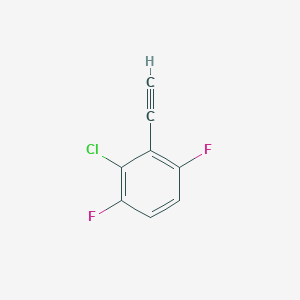
![1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13495782.png)
